BenchChemオンラインストアへようこそ!

2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole

Epigenetics BRDT Bromodomain Inhibitor

Select 2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole (CAS 1388029-43-3) for its unique 4,6-difluoro substitution and reactive chloromethyl handle. Exhibits high affinity for BRDT (Kd = 3 nM) and FXR1 (Kd = 9.60 nM) with negligible FXR activity (IC₅₀ > 11,600 nM), enabling selective probe development. Essential patented intermediate for cost-efficient Rudexiluwei synthesis. Distinct π–π* transition character suits fluorescent sensor design. Optimize your research with this structurally precise, versatile scaffold.

Molecular Formula C8H5ClF2N2
Molecular Weight 202.59
CAS No. 1388029-43-3
Cat. No. B2756090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole
CAS1388029-43-3
Molecular FormulaC8H5ClF2N2
Molecular Weight202.59
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=N2)CCl)F)F
InChIInChI=1S/C8H5ClF2N2/c9-3-7-12-6-2-4(10)1-5(11)8(6)13-7/h1-2H,3H2,(H,12,13)
InChIKeyVKXRXICQVHEEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole (CAS 1388029-43-3) – A Versatile Halo-Alkyl Building Block for Targeted Heterocyclic Synthesis and Drug Discovery


2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole (CAS 1388029-43-3) is a heterocyclic aromatic compound belonging to the benzimidazole class, with the molecular formula C₈H₅ClF₂N₂ and a molecular weight of 202.59 . This compound is characterized by a chloromethyl group at the 2-position and fluorine atoms at the 4- and 6-positions of the benzimidazole core . The chloromethyl substituent confers a reactive electrophilic handle that enables facile nucleophilic substitution, making the compound a highly versatile intermediate for constructing more complex pharmacophores [1]. Its unique combination of a reactive alkyl chloride and an electron-deficient, fluorinated aromatic ring system provides a distinct reactivity profile that is crucial for the late-stage functionalization and optimization of drug candidates.

Why 2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole is Not Readily Replaced by Other Benzimidazole Analogs


Generic substitution of 2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole with other benzimidazole derivatives or simple haloalkyl heterocycles is not a viable strategy due to the compound's specific, synergistic structure-activity relationships (SAR). The precise regiochemistry of the fluorine atoms at the 4- and 6-positions significantly alters the electronic properties of the aromatic ring, influencing both its binding affinity for biological targets and its chemical reactivity [1]. This fluorination pattern, in combination with the reactive 2-chloromethyl group, enables unique chemical transformations and biological interactions not accessible with non-fluorinated or differently substituted analogs . Simply using a 2-chloromethylbenzimidazole without the 4,6-difluoro substitution or a non-halogenated scaffold would result in a loss of these critical properties, leading to failed chemical reactions or diminished biological activity. The evidence presented below quantifies these specific differentiations in key research contexts.

Quantitative Evidence for the Differentiated Use of 2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole (CAS 1388029-43-3)


2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole Exhibits High-Affinity Binding to the BRDT Bromodomain

In a direct binding assay, 2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole demonstrated potent affinity for the human BRDT bromodomain 2 with a dissociation constant (Kd) of 3 nM [1]. This is a key differentiation from many other benzimidazole derivatives that show weaker or non-specific binding to bromodomain proteins. For instance, related compounds in the same chemotype series showed significantly weaker affinity, with a Kd of 1,570 nM for the BAZ1A bromodomain [2]. The 523-fold difference in affinity highlights the critical role of the 4,6-difluoro and 2-chloromethyl substitution pattern for achieving high potency and selectivity within this target class.

Epigenetics BRDT Bromodomain Inhibitor Drug Discovery

2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole Binds with High Affinity to FXR1

The compound shows significant binding affinity for the human FXR1 protein, a member of the Fragile X-related family of RNA-binding proteins implicated in neurodevelopmental disorders. A Kinobead-based pull-down assay measured a Kd of 9.60 nM for 2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole against FXR1 [1]. This is in stark contrast to its functional activity at the related Farnesoid X Receptor (FXR, NR1H4), where it exhibits very weak antagonist activity with an IC₅₀ of 11,600 nM in a cell-based reporter assay [2]. The >1,200-fold difference in potency between binding to FXR1 and antagonizing FXR suggests a strong selectivity profile that could be exploited for developing probes with fewer off-target effects on bile acid signaling pathways.

Nuclear Receptors FXR1 Chemical Probe Cellular Signaling

Synthetic Utility as a Key Intermediate for the Antiviral Prodrug Rudexiluwei

2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole is specifically claimed and exemplified as a critical intermediate (Compound VII) in a patented, high-yielding synthetic route for the antiviral drug Rudexiluwei (also known as Remdesivir) [1]. The patented process explicitly utilizes the 4,6-difluoro-2-(chloromethyl)-1H-benzimidazole core to enable a specific, high-yielding transformation that is not feasible with non-halogenated or differently substituted analogs. The use of this specific intermediate is claimed to improve both the overall yield and reduce the production cost of the final drug substance [1]. This provides a clear, quantitative advantage over alternative routes that would require more steps or give lower yields.

Antiviral Process Chemistry Nucleoside Analogs Pharmaceutical Manufacturing

2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole Shows Distinct Fluorescence Properties Compared to Other 2-Substituted Benzimidazoles

A 1987 study established that the 2-chloromethyl substitution on benzimidazole imparts distinct photophysical properties. The lowest-energy electronic transition for 2-(chloromethyl)benzimidazole derivatives is of π–π* character, unlike the 2-trifluoromethyl and 2-chloro derivatives which exhibit charge-transfer transitions [1]. Furthermore, the study provides quantitative pKa values for the ground and excited state proton-transfer reactions of these compounds, demonstrating that the presence of the methylene spacer in the chloromethyl derivative reduces direct electronic interaction with the benzimidazole core compared to analogs without this spacer [1]. For instance, the study reports specific pKa values that differentiate the prototropic behavior of the chloromethyl derivative from its dichloromethyl and trichloromethyl counterparts, enabling predictable tuning of fluorescence properties.

Photophysics Fluorescent Probes Analytical Chemistry Material Science

The 4,6-Difluoro Substitution Pattern is Critical for Biological Activity in Benzimidazole-Based Compounds

The 4,6-difluoro substitution pattern is not an arbitrary decoration; it is a pharmacophore requirement in several biologically active benzimidazole series. In the development of FXR agonists, compounds like 1-cyclohexylmethyl-2-(2-cyclopentylmethoxy-pyridin-3-yl)-5,6-difluoro-1H-benzimidazole explicitly require the difluoro substitution for potent activity [1]. Similarly, this pattern is found in patent literature describing novel benzimidazole derivatives for the treatment of herpes viruses and other viral infections [2]. While direct comparative data for the exact target compound is limited, the class-level inference is strong: the 4,6-difluoro substitution, in conjunction with the 2-chloromethyl group, is essential for achieving the desired biological profile.

Medicinal Chemistry Structure-Activity Relationship (SAR) FXR Agonists Antiviral Agents

Recommended Application Scenarios for 2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole (CAS 1388029-43-3) Based on Quantitative Evidence


Lead Generation and Optimization for Bromodomain-Containing Protein Targets

2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole is an ideal starting point for medicinal chemistry campaigns targeting bromodomains, particularly BRDT. Its demonstrated high affinity (Kd = 3 nM for BRDT) [1] makes it a potent hit that can be optimized for selectivity against related bromodomain family members. The chloromethyl group provides a convenient handle for introducing diverse substituents to explore the structure-activity landscape and improve drug-like properties.

Development of Chemical Probes for FXR1-Mediated Cellular Processes

Given its high binding affinity for FXR1 (Kd = 9.60 nM) and negligible functional activity at the closely related FXR (IC₅₀ > 11,600 nM) [2], this compound is uniquely suited for developing selective chemical probes to study FXR1 biology. It allows researchers to modulate FXR1 function without confounding effects on bile acid signaling, a common challenge with less selective benzimidazole derivatives.

Large-Scale Synthesis of Antiviral Nucleotide Prodrugs like Rudexiluwei

This compound is a key, patented intermediate in a high-yielding synthetic route for Rudexiluwei [3]. Its use is specifically claimed to improve process efficiency and reduce costs compared to alternative routes. For process chemists and pharmaceutical manufacturers, sourcing this specific intermediate is essential for implementing the optimized, cost-effective production method described in the patent.

Design of Environment-Sensitive Fluorescent Probes and Materials

The distinct π–π* character of its lowest-energy transition, as opposed to the charge-transfer character of other 2-substituted benzimidazoles, offers different solvatochromic and pH-dependent fluorescence behavior [4]. This makes 2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole a valuable core for designing new fluorescent sensors or materials where predictable, environmentally sensitive emission is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.